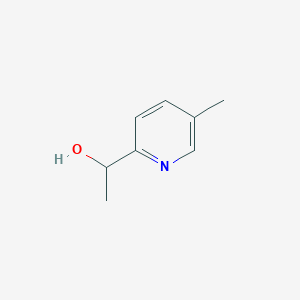
1-(5-Methylpyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance and odor.
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity and stability.Scientific Research Applications
Chemosensor Development : A compound related to 1-(5-Methylpyridin-2-yl)ethanol demonstrated effectiveness as a selective chemosensor for Eu3+ ions. This application is significant in environmental and medical fields for detecting Europium ions (Chen Qiu, 2012).
Synthesis of Analogues for Medical Applications : The synthesis of bipyridine analogues, similar to 1-(5-Methylpyridin-2-yl)ethanol, has been investigated for conjugate formation with the 99mTc(I)-tricarbonyl complex. These analogues play a role in developing radiopharmaceuticals (A. Schweifer et al., 2010).
Water Oxidation Catalysts : Research involving compounds structurally similar to 1-(5-Methylpyridin-2-yl)ethanol has led to the development of dinuclear complexes for water oxidation. This application is crucial for advancing sustainable energy solutions (R. Zong, R. Thummel, 2005).
Material Properties in Binary Mixtures : Studies have explored the impact of mixing 4-methylpyridine, which shares structural similarities with 1-(5-Methylpyridin-2-yl)ethanol, with various alcohols. Such studies help understand the properties of material mixtures for industrial applications (Peter Haraschta et al., 1999).
Protecting Groups in Polymer Chemistry : Research has shown that 2-(pyridin-2-yl)ethanol, a close variant of 1-(5-Methylpyridin-2-yl)ethanol, is an effective protecting group for carboxylic acids in polymer chemistry. This discovery is valuable in material science and engineering (Marios Elladiou, C. S. Patrickios, 2012).
Enantioselective Synthesis : The compound 1-(furan-2-yl)ethanol, structurally related to 1-(5-Methylpyridin-2-yl)ethanol, has been synthesized for enantioselective acylation studies. This process is significant in pharmaceutical and chemical synthesis (P. Hara et al., 2013).
Catalytic Reactions in Organic Synthesis : Studies involving the catalytic dimerization of bio-based alcohols like 5-methylfurfuryl alcohol, which shares structural features with 1-(5-Methylpyridin-2-yl)ethanol, have opened new avenues in the synthesis of renewable energy sources (Duo Jin et al., 2020).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For “1-(5-Methylpyridin-2-yl)ethanol”, you may need to consult specialized databases or contact experts in the field for more detailed information.
properties
IUPAC Name |
1-(5-methylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5,7,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOKUYZVCAVTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-2-yl)ethanol | |
CAS RN |
71777-64-5 |
Source


|
| Record name | 1-(5-methylpyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)
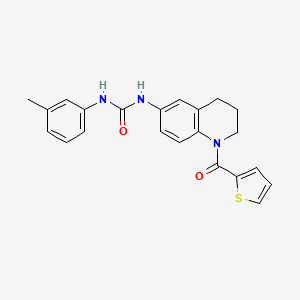
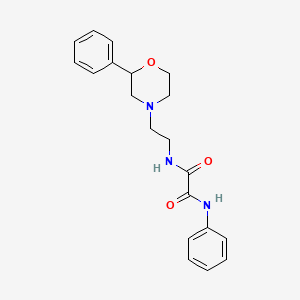
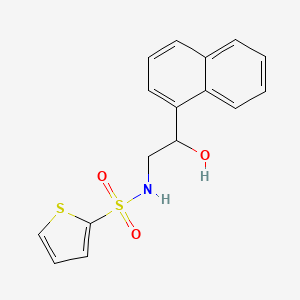
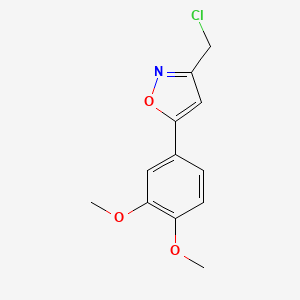
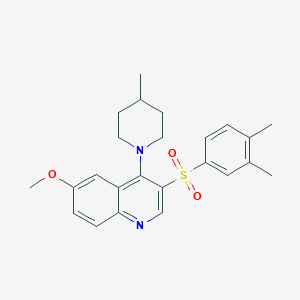
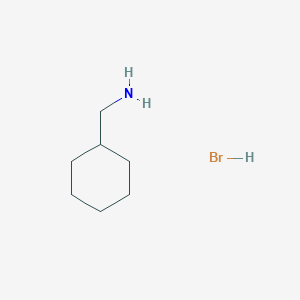
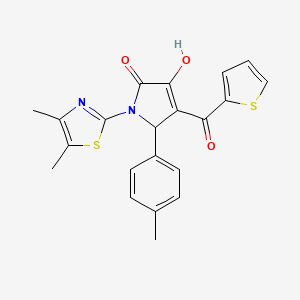
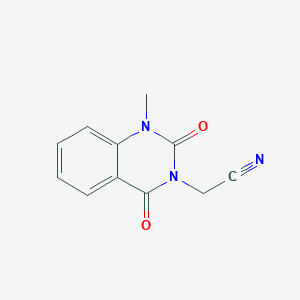
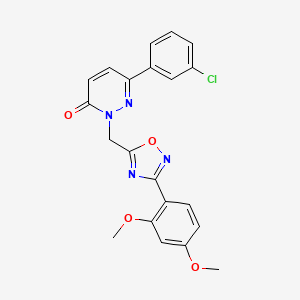
![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2770860.png)
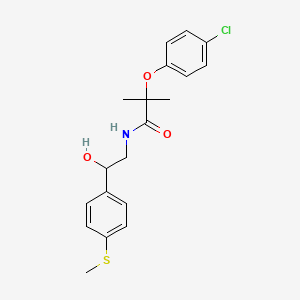
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-nitrophenyl)urea](/img/structure/B2770862.png)